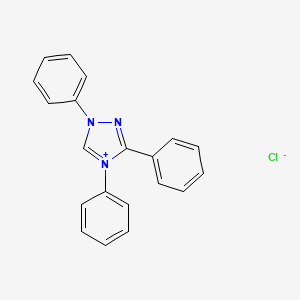
1,3,4-Triphenyl-4h-1,2,4-triazol-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,4-Triphenyl-1,2,4-triazol-4-ium chloride is a chemical compound with the molecular formula C20H16N3Cl.
准备方法
Synthetic Routes and Reaction Conditions
1,3,4-Triphenyl-1,2,4-triazol-4-ium chloride can be synthesized through several methods. One common approach involves the thermal decomposition of a 5-methoxytriazoline precursor via α-elimination of methanol . This method yields the desired compound in quantitative amounts. The reaction typically requires controlled conditions, including a vacuum environment to facilitate the elimination process.
Industrial Production Methods
In an industrial setting, the production of 1,3,4-Triphenyl-1,2,4-triazol-4-ium chloride may involve large-scale synthesis using similar thermal decomposition techniques. The process would be optimized for efficiency, yield, and safety, ensuring that the compound is produced in a cost-effective manner.
化学反应分析
Types of Reactions
1,3,4-Triphenyl-1,2,4-triazol-4-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while reduction can produce various reduced forms of the compound.
科学研究应用
1,3,4-Triphenyl-1,2,4-triazol-4-ium chloride has a wide range of scientific research applications:
作用机制
The mechanism of action of 1,3,4-Triphenyl-1,2,4-triazol-4-ium chloride involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit specific enzymes, disrupt protein interactions, and interfere with cellular processes. These actions are mediated through its binding to active sites on target molecules, leading to changes in their activity and function .
相似化合物的比较
Similar Compounds
- 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene
- 1,3,4-Triphenyl-4H-1,2,4-triazol-1-ium-5-ide
- 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazolin-5-ylidene
Uniqueness
1,3,4-Triphenyl-1,2,4-triazol-4-ium chloride stands out due to its specific structural features and chemical properties
属性
CAS 编号 |
136152-26-6 |
|---|---|
分子式 |
C20H16ClN3 |
分子量 |
333.819 |
IUPAC 名称 |
1,3,4-triphenyl-1,2,4-triazol-4-ium;chloride |
InChI |
InChI=1S/C20H16N3.ClH/c1-4-10-17(11-5-1)20-21-23(19-14-8-3-9-15-19)16-22(20)18-12-6-2-7-13-18;/h1-16H;1H/q+1;/p-1 |
InChI 键 |
NULPPERJMQKORR-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C2=NN(C=[N+]2C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
同义词 |
1,3,4-triphenyl-4H-1,2,4-triazol-1-iuM chloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















